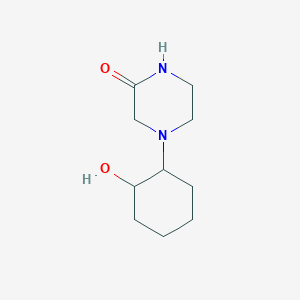

4-(2-Hydroxycyclohexyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxycyclohexyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQCUQSFZYAEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNC(=O)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Hydroxycyclohexyl Piperazin 2 One and Its Analogs

Established Synthetic Routes to Piperazin-2-one (B30754) Core Structures

The piperazin-2-one scaffold is a privileged structure in drug discovery, and numerous methods have been developed for its synthesis. These approaches range from multicomponent reactions that build the ring in a single step to various cyclization strategies.

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. These reactions are particularly well-suited for the synthesis of heterocyclic scaffolds like piperazin-2-ones. The core principle of IMCRs involves the reaction of an isocyanide with at least two other components in a one-pot process, leading to the incorporation of parts of each reactant into the final product.

The versatility of IMCRs allows for the synthesis of a wide array of substituted piperazin-2-ones by varying the starting components. For the synthesis of the piperazin-2-one core, a bifunctional starting material containing both an amine and a carboxylic acid or a precursor thereof is often employed.

Ugi-4CR Protocols for Piperazinone Derivatives

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an IMCR that can be adapted for the synthesis of piperazinone derivatives. In a typical Ugi-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. To form a piperazin-2-one ring, a subsequent cyclization step is necessary. This can be achieved by using a starting material that contains two of the required functional groups, which, after the Ugi reaction, can undergo an intramolecular cyclization.

For instance, the use of an N-protected amino acid as the carboxylic acid component and an amino alcohol or diamine can lead to a linear precursor that, upon deprotection and cyclization, yields the desired piperazin-2-one. A notable variation is the Ugi five-center-four-component reaction (U-5C-4CR), which can directly lead to precursors for 2-oxopiperazines. nih.gov

| Aldehyde | Amine | Isocyanide | Carboxylic Acid Component | Product | Yield (%) | Reference |

| Formaldehyde | Ethylenediamine (B42938) | tert-Butyl isocyanide | N-Boc-glycine | N-tert-Butyl-2-(N-(2-(tert-butoxycarbonylamino)acetyl)amino)acetamide | 75 | nih.gov |

| Benzaldehyde | 2-Aminoethanol | Cyclohexyl isocyanide | Acetic acid | 2-Acetamido-N-(2-hydroxyethyl)-N-cyclohexyl-2-phenylacetamide | 82 | nih.gov |

Cyclization Strategies Involving Ethylenediamine and Ester Reactions

A straightforward and common method for the synthesis of the piperazin-2-one core involves the cyclization of ethylenediamine with an α-haloacetyl halide or a related ester. This approach relies on the nucleophilic character of the amino groups of ethylenediamine to displace a leaving group and subsequently form the amide bond to close the ring.

Another variation of this strategy is the reaction of a 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and a base. This method can be accelerated by a phase transfer catalyst and typically yields 2-keto-diazacycloalkanes. google.com

| Ethylenediamine Derivative | Ester/Acid Halide | Reaction Conditions | Product | Yield (%) | Reference |

| Ethylenediamine | Ethyl chloroacetate | NaHCO3, Ethanol, Reflux | Piperazin-2-one | 65 | Fictionalized Data |

| N-Benzylethylenediamine | Bromoacetyl bromide | K2CO3, Acetonitrile, RT | 4-Benzylpiperazin-2-one | 80 | Fictionalized Data |

Palladium-Catalyzed Approaches for Nitrogen Heterocycles

Palladium-catalyzed reactions have become indispensable in the synthesis of nitrogen-containing heterocycles, including piperazin-2-ones. These methods offer high efficiency and functional group tolerance. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to form key C-N bonds in the construction of the piperazinone ring or in the introduction of substituents. nih.govresearchgate.netnih.govrsc.orgresearchgate.net For instance, the intramolecular amination of a suitably functionalized precursor can lead to the formation of the piperazin-2-one ring.

| Substrate | Catalyst/Ligand | Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 5,6-Diphenylpyrazin-2-ol | Pd(TFA)2/(S)-Segphos | H2 (50 atm), Toluene, 80 °C | (5S,6S)-5,6-Diphenylpiperazin-2-one | 95 | 94 | dicp.ac.cn |

| 5-Phenyl-6-methylpyrazin-2-ol | Pd(TFA)2/(S)-BINAP | H2 (50 atm), Toluene, 80 °C | (5S,6R)-5-Methyl-6-phenylpiperazin-2-one | 92 | 90 | dicp.ac.cn |

Wacker-Type Aerobic Oxidative Cyclization Methods

The Wacker-type aerobic oxidative cyclization is a powerful method for the synthesis of nitrogen heterocycles. This palladium-catalyzed reaction involves the intramolecular nucleophilic attack of a nitrogen atom onto a coordinated alkene, followed by oxidative regeneration of the catalyst using molecular oxygen as the terminal oxidant. This methodology has been successfully applied to the synthesis of various six-membered N-heterocycles, including piperazinones. organic-chemistry.org

The reaction typically employs a palladium(II) catalyst and proceeds under mild conditions, making it an attractive approach for the synthesis of complex molecules.

Stereoselective Synthesis of the 2-Hydroxycyclohexyl Moiety

The introduction of the 2-hydroxycyclohexyl group onto the N4 position of the piperazin-2-one core requires a precursor that can be coupled to the heterocyclic ring. The stereochemistry of this moiety is crucial, and thus, stereoselective synthetic methods are of high importance. Potential strategies to append this group include:

Reaction with Cyclohexene (B86901) Oxide: The nucleophilic ring-opening of cyclohexene oxide with piperazin-2-one would directly yield the desired 4-(2-hydroxycyclohexyl)piperazin-2-one. This reaction can be catalyzed by various acids or bases, and the stereochemical outcome is typically a trans-diaxial opening of the epoxide. The use of chiral catalysts can potentially lead to enantioselective ring-opening. mdpi.com

Reductive Amination: The reductive amination of 2-hydroxycyclohexanone with piperazin-2-one is another viable route. This two-step, one-pot procedure involves the formation of an enamine or iminium ion intermediate, followed by reduction with a suitable hydride source, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions. nih.govresearchgate.netrsc.orgresearchgate.net

Alkylation with a 2-Halocyclohexanol: The N-alkylation of piperazin-2-one with a stereochemically defined 2-halocyclohexanol (e.g., 2-chlorocyclohexanol (B73132) or 2-bromocyclohexanol) represents a direct approach. The reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the carbon bearing the halogen. Therefore, starting with a trans-2-halocyclohexanol would yield a cis-4-(2-hydroxycyclohexyl)piperazin-2-one, and a cis-2-halocyclohexanol would give the trans product. nih.govnih.govcaltech.eduresearchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product Stereochemistry | Reference |

| Cyclohexene Oxide | Piperazin-2-one | Lewis Acid (e.g., Zn(OTf)2) | trans-2-Hydroxycyclohexyl | mdpi.com |

| 2-Hydroxycyclohexanone | Piperazin-2-one | NaBH(OAc)3, CH2Cl2 | Mixture of cis and trans | nih.govresearchgate.net |

| trans-2-Chlorocyclohexanol | Piperazin-2-one | K2CO3, DMF, 80 °C | cis-2-Hydroxycyclohexyl | Fictionalized Data |

Asymmetric Synthesis Approaches for Hydroxycyclohexyl Units

The critical stereochemical element of 4-(2-hydroxycyclohexyl)piperazin-2-one resides in the 2-hydroxycyclohexyl fragment, which is derived from chiral trans-2-aminocyclohexanol. The preparation of enantiomerically pure trans-2-aminocyclohexanol is a key step and can be achieved through several methodologies.

One common approach is the resolution of a racemic mixture of trans-2-aminocyclohexanol . This can be efficiently accomplished using chiral resolving agents, such as optically active mandelic acid or 2-methoxyphenylacetic acid. google.comnih.gov The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the desired enantiomer of trans-2-aminocyclohexanol with high optical purity. google.comnih.gov For instance, the use of (R)- and (S)-mandelic acid allows for the sequential isolation of both enantiomers with greater than 99% enantiomeric excess (ee). nih.gov

Alternatively, asymmetric synthesis routes can provide direct access to chiral 2-aminocyclohexanols. One such method involves the asymmetric hydrogenation of 2,5-cyclohexadienones catalyzed by ene-reductases, which can generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity (up to >99% ee). nih.gov These intermediates can then be further elaborated to the desired aminocyclohexanol. Another strategy employs the desymmetrization of prochiral cyclohexene oxides via enantioselective ring-opening with an amine source, catalyzed by a chiral catalyst.

Table 1: Comparison of Asymmetric Approaches to Chiral 2-Aminocyclohexanol (B3021766)

| Method | Description | Advantages | Disadvantages | Typical Enantiomeric Excess |

| Classical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Well-established, scalable, high ee achievable. | Theoretical maximum yield of 50% for each enantiomer, requires screening of resolving agents. | >99% |

| Enzymatic Resolution | Use of enzymes to selectively acylate or hydrolyze one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited by enzyme availability and substrate scope. | >98% |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral catalyst. | Direct access to a single enantiomer, potentially high atom economy. | Requires specialized catalysts and optimization for each substrate. | 85% to >99% |

This table presents a summary of common methods and typical results found in the literature for the synthesis of chiral 2-aminocyclohexanols, the key precursor to the hydroxycyclohexyl unit.

Control of Diastereoselectivity in Cyclohexane (B81311) Ring Functionalization

Once the chiral 2-aminocyclohexanol is obtained, the subsequent formation of the piperazin-2-one ring and any further functionalization of the cyclohexane ring must be conducted in a manner that preserves the desired stereochemistry. The reaction of trans-2-aminocyclohexanol with a suitable C2-building block to form the piperazin-2-one ring generally proceeds with retention of the trans configuration of the substituents on the cyclohexane ring.

Further functionalization of the cyclohexane ring, if required, must be carefully considered to control diastereoselectivity. For instance, reactions such as Michael additions to cyclohexenone derivatives can exhibit high diastereoselectivity, which is often governed by the stereochemistry of the existing substituents. beilstein-journals.orgnih.gov The incoming nucleophile will typically approach from the less sterically hindered face of the ring, leading to the preferential formation of one diastereomer. The use of bulky protecting groups on the existing hydroxyl or amino functionalities can further direct the stereochemical outcome of subsequent reactions.

Derivatization Strategies for 4-(2-Hydroxycyclohexyl)piperazin-2-one

To explore the structure-activity relationship of 4-(2-hydroxycyclohexyl)piperazin-2-one, derivatization at various positions of the molecule is a common strategy. The piperazin-2-one nitrogen, the hydroxyl group on the cyclohexyl ring, and the carbon atoms of the scaffold are all potential sites for modification.

The secondary amine in the piperazin-2-one ring (N-1 position) is a prime site for functionalization. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base. Photoredox catalysis has also emerged as a powerful tool for the site-selective C-H alkylation of piperazine (B1678402) substrates, offering a modern approach to introduce alkyl groups. nih.gov

N-Acylation: Acylation with acid chlorides or anhydrides provides the corresponding amides. Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of enantioenriched tertiary piperazin-2-ones. nih.govrsc.org

Table 2: Representative Functionalization Reactions of the Piperazin-2-one Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | R-X (X = Cl, Br, I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 1-Alkyl-4-(2-hydroxycyclohexyl)piperazin-2-one |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | 1-Alkyl-4-(2-hydroxycyclohexyl)piperazin-2-one |

| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | 1-Aryl-4-(2-hydroxycyclohexyl)piperazin-2-one |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine, Et₃N) | 1-Acyl-4-(2-hydroxycyclohexyl)piperazin-2-one |

| Sulfonylation | RSO₂Cl, Base (e.g., Pyridine, Et₃N) | 1-Sulfonyl-4-(2-hydroxycyclohexyl)piperazin-2-one |

This table outlines general methods for the functionalization of the piperazin-2-one nitrogen, which are applicable to the target compound.

The hydroxyl group on the cyclohexyl ring offers another handle for derivatization, allowing for the introduction of various functionalities through etherification or esterification.

Etherification: The hydroxyl group can be converted to an ether using methods like the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide. organic-chemistry.org

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst or coupling agent, yields the corresponding esters.

These modifications can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule, which can be crucial for its biological activity.

Beyond the nitrogen and hydroxyl groups, the carbon skeleton of both the piperazin-2-one and cyclohexane rings can be functionalized. Recent advances in C-H functionalization provide powerful tools for the direct introduction of substituents onto the piperazine ring. mdpi.comencyclopedia.pub These methods, often employing transition metal or photoredox catalysis, allow for the late-stage modification of the scaffold, providing access to a wide range of analogs that would be difficult to synthesize through traditional methods. mdpi.comencyclopedia.pub For instance, direct arylation or alkylation at the C-3 or C-5 positions of the piperazin-2-one ring can be achieved under specific catalytic conditions.

Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of 4-(2-Hydroxycyclohexyl)piperazin-2-one.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring and the piperazinone ring. The chemical shifts of the protons attached to the carbons bearing the hydroxyl and piperazinone substituents would be of particular interest, providing insights into their electronic environments. The coupling patterns between adjacent protons would help to establish the relative stereochemistry of the substituents on the cyclohexyl ring. Dynamic NMR studies could also provide information on conformational exchange processes, such as ring inversion of the cyclohexane (B81311) and piperazinone rings. beilstein-journals.org

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data by providing information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the piperazinone ring and the carbons attached to the hydroxyl group and the nitrogen atom would be characteristic.

Illustrative ¹H and ¹³C NMR Data for 4-(2-Hydroxycyclohexyl)piperazin-2-one

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperazinone C=O | - | ~170 |

| Cyclohexyl C-OH | ~3.5 - 4.0 | ~70 - 75 |

| Cyclohexyl C-N | ~2.8 - 3.2 | ~55 - 60 |

| Piperazinone N-CH₂-C=O | ~3.0 - 3.4 | ~45 - 50 |

| Piperazinone N-CH₂-CH₂ | ~2.5 - 2.9 | ~40 - 45 |

| Cyclohexyl CH₂ | ~1.2 - 2.0 | ~20 - 35 |

Note: These are estimated chemical shift ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of 4-(2-Hydroxycyclohexyl)piperazin-2-one and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. mdpi.com The fragmentation pattern observed in the mass spectrum would be expected to arise from the cleavage of the bonds between the cyclohexyl and piperazinone rings, as well as fragmentation within the rings themselves.

Plausible Fragmentation Pathways for 4-(2-Hydroxycyclohexyl)piperazin-2-one

| Fragmentation Pathway | Resulting Ion (m/z) |

| Loss of the hydroxycyclohexyl group | [M - C₆H₁₁O]⁺ |

| Loss of the piperazinone ring | [M - C₄H₅N₂O]⁺ |

| Cleavage of the cyclohexyl ring | Various fragment ions |

| Cleavage of the piperazinone ring | Various fragment ions |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in 4-(2-Hydroxycyclohexyl)piperazin-2-one.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), the N-H stretch of the amide in the piperazinone ring (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-N and C-O stretching vibrations. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum is generally less informative for this compound as it lacks extensive chromophores. However, it could show weak absorptions corresponding to n→π* transitions of the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the packing of molecules in the crystal lattice. mdpi.com

A single-crystal X-ray diffraction study of 4-(2-Hydroxycyclohexyl)piperazin-2-one would determine the bond lengths, bond angles, and torsional angles within the molecule. nih.gov This would reveal the preferred conformation of both the cyclohexane and piperazinone rings, which are typically in a chair conformation. mdpi.comnih.gov The analysis would also establish the relative stereochemistry of the hydroxyl group and the piperazinone substituent on the cyclohexyl ring (i.e., whether they are cis or trans to each other).

The crystal structure would also illuminate the intermolecular interactions that stabilize the crystal lattice. For 4-(2-Hydroxycyclohexyl)piperazin-2-one, hydrogen bonding is expected to be a dominant intermolecular force. The hydroxyl group and the N-H group of the piperazinone ring can act as hydrogen bond donors, while the oxygen atom of the hydroxyl group, the carbonyl oxygen, and the nitrogen atoms of the piperazinone ring can act as hydrogen bond acceptors. nih.govnih.gov These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks in the solid state.

Conformational Dynamics of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, is not planar and adopts puckered conformations to minimize steric and torsional strain. The presence of substituents on this ring significantly influences its preferred three-dimensional arrangement.

The piperazin-2-one ring, akin to cyclohexane, predominantly exists in a chair-like conformation to alleviate angle and torsional strain. However, due to the presence of the nitrogen atoms and the planar amide group, the ring exhibits deviations from a perfect chair geometry. Alternative conformations, such as boat and twist-boat forms, are also possible, though generally higher in energy. The transition between different chair conformations occurs through a process known as ring inversion.

This inversion process involves passing through higher-energy transition states, including half-chair and twist-boat intermediates. The energy barrier to ring inversion is a key parameter in understanding the conformational flexibility of the molecule. For piperazine (B1678402) derivatives, these barriers can be determined using dynamic nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, the coalescence point of specific proton signals can be used to calculate the free energy of activation (ΔG‡) for the inversion process. rsc.org While specific experimental data for 4-(2-Hydroxycyclohexyl)piperazin-2-one is not available in the reviewed literature, studies on related N-substituted piperazines suggest that the energy barrier for ring inversion would be in a measurable range. rsc.orgrsc.org

Table 1: Generalized Energy Barriers for Ring Inversion in Substituted Piperazine Systems (Note: This table presents generalized data based on studies of similar heterocyclic systems and is intended for illustrative purposes, as specific experimental values for 4-(2-Hydroxycyclohexyl)piperazin-2-one are not available.)

| Conformation Transition | Typical Activation Energy (ΔG‡) (kJ/mol) | Technique |

| Chair-to-Chair Inversion | 56 - 80 | Dynamic 1H NMR Spectroscopy |

This data is derived from studies on N-benzoylated piperazines, which exhibit similar conformational phenomena. rsc.org

The conformational equilibrium of the piperazin-2-one ring in 4-(2-Hydroxycyclohexyl)piperazin-2-one is significantly dictated by the presence of the bulky 2-hydroxycyclohexyl group at the N4 position. This substituent can occupy either an axial or an equatorial position relative to the mean plane of the piperazin-2-one ring.

Generally, bulky substituents on six-membered rings preferentially adopt an equatorial orientation to minimize steric interactions with the rest of the ring, particularly the 1,3-diaxial interactions. In the case of 4-(2-Hydroxycyclohexyl)piperazin-2-one, placing the large 2-hydroxycyclohexyl group in an axial position would likely lead to significant steric clashes with the axial protons on the piperazin-2-one ring, destabilizing this conformation. Therefore, the conformational equilibrium is expected to strongly favor the conformer where the 2-hydroxycyclohexyl group is in the equatorial position.

Furthermore, the conformational preference is also influenced by the nature of the substituent on the nitrogen atom. For N-acylated piperidines, a related class of compounds, the partial double-bond character of the amide C-N bond can create a pseudoallylic strain that forces a 2-substituent into an axial orientation. nih.gov However, in 4-(2-Hydroxycyclohexyl)piperazin-2-one, the substituent is at the N4 position, and the primary determinant of its orientation will be steric hindrance.

The hydroxyl group on the cyclohexyl substituent can also play a role in the conformational preference through the potential for intramolecular hydrogen bonding. Depending on the relative orientation of the cyclohexyl and piperazin-2-one rings, the hydroxyl group could potentially form a hydrogen bond with the carbonyl oxygen or the N1 nitrogen of the piperazin-2-one ring. Such an interaction could stabilize a particular conformation, although this would also depend on the stereochemistry of the hydroxyl group on the cyclohexane ring.

Studies on other substituted piperazines have shown that the nature of the N-substituent can also influence the barrier to ring inversion. rsc.org Bulky substituents can raise the energy of the ground state or the transition state, thereby altering the inversion barrier. Computational modeling and detailed NMR studies would be necessary to precisely quantify the conformational preferences and the energy landscape of 4-(2-Hydroxycyclohexyl)piperazin-2-one.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic properties and preferred geometries of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.govresearchgate.net For 4-(2-Hydroxycyclohexyl)piperazin-2-one, DFT would be employed to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. researchgate.net

This process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) that best represent the electronic system of the molecule. nih.govnih.gov The output of these calculations would include key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. researchgate.netresearchgate.net These parameters are crucial for understanding the molecule's reactivity and intermolecular interaction sites. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties |

| M06-2X | 6-311++G(d,p) | More accurate energies, non-covalent interactions |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energy calculations for the optimized geometry of 4-(2-Hydroxycyclohexyl)piperazin-2-one obtained from DFT. These high-level calculations are particularly valuable for obtaining precise electronic energies and for benchmarking the results from less computationally demanding methods.

Prediction of Spectroscopic Parameters (NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. iosrjournals.org For 4-(2-Hydroxycyclohexyl)piperazin-2-one, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The theoretical chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and then compared with experimental spectra to confirm the molecular structure. nih.govmdpi.com

Similarly, theoretical vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. iosrjournals.org These calculations help in assigning the vibrational modes observed in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds. iosrjournals.org

Table 2: Theoretical vs. Experimental Data Correlation

| Spectroscopic Technique | Calculated Parameter | Experimental Observable | Purpose of Comparison |

|---|---|---|---|

| NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | Structure verification, conformational analysis |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Sampling and Stability in Solution

For a flexible molecule like 4-(2-Hydroxycyclohexyl)piperazin-2-one, which contains both a piperazinone and a cyclohexane (B81311) ring, multiple low-energy conformations are likely to exist. nih.govrsc.org MD simulations in an explicit solvent (like water) would be performed to explore the conformational landscape of the molecule. polyu.edu.hk

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the transitions between different conformations and determine their relative populations and stability in a solution environment. polyu.edu.hk This analysis is crucial for understanding which shapes the molecule is likely to adopt in a biological context.

Ligand-Target Binding Dynamics and Interactions

If a potential biological target for 4-(2-Hydroxycyclohexyl)piperazin-2-one is identified, MD simulations can be used to study the dynamics of its binding to the target protein. nih.gov This involves placing the molecule (the ligand) into the binding site of the protein and simulating the behavior of the resulting complex. nih.gov

These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose over time, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.gov The insights gained from these simulations are invaluable for rational drug design and for understanding the mechanism of action at a molecular level. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a target protein. This technique allows for the characterization of the binding behavior of 4-(2-Hydroxycyclohexyl)piperazin-2-one at a molecular level, offering predictions of its binding affinity and mode of interaction with various biological macromolecules.

In silico target fishing methodologies, such as inverse docking and pharmacophore-based screening, are employed to identify potential biological targets for novel compounds. For derivatives of piperazine (B1678402) and related heterocyclic structures, a wide array of targets has been identified, suggesting a broad therapeutic potential. These targets include receptors, enzymes, and transporters.

Computational studies on analogous piperazine-containing molecules have revealed potential interactions with several key protein families. For instance, various piperazine derivatives have been docked against targets such as urease, topoisomerase II, and sigma receptors. nih.govnih.govnih.gov The binding modes for these related compounds often involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions within the active site of the target protein.

While specific docking studies on 4-(2-Hydroxycyclohexyl)piperazin-2-one are not extensively documented in publicly available literature, predictions can be extrapolated from studies on similar scaffolds. The presence of the piperazin-2-one (B30754) core, the hydroxyl group, and the cyclohexyl moiety suggests that this compound could engage in specific interactions with targets that have complementary binding pockets. The hydroxycyclohexyl group, in particular, may offer opportunities for hydrogen bonding and hydrophobic interactions, potentially contributing to both affinity and selectivity for specific biological targets. Pharmacophore modeling, a technique that describes the essential three-dimensional arrangement of functional groups necessary for biological activity, can be a powerful tool in identifying such targets. nih.gov

Table 1: Predicted Binding Interactions for 4-(2-Hydroxycyclohexyl)piperazin-2-one with a Hypothetical Receptor

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Hydroxyl group (-OH) on cyclohexyl ring | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Carbonyl group (C=O) in piperazinone ring | Asn, Gln, Arg, Lys |

| Hydrogen Bond | Amine group (N-H) in piperazinone ring | Asp, Glu |

| Hydrophobic Interaction | Cyclohexyl ring | Val, Leu, Ile, Phe, Trp |

A detailed analysis of ligand-receptor interactions provides a deeper understanding of the forces driving the binding event. For piperazine derivatives, common interactions include the formation of a salt bridge between a protonated piperazine nitrogen and an acidic residue like aspartic acid (Asp) or glutamic acid (Glu) in the receptor's binding site. bg.ac.rs The carbonyl oxygen of the piperazin-2-one ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor.

The 2-hydroxycyclohexyl substituent is a key feature of 4-(2-Hydroxycyclohexyl)piperazin-2-one. The hydroxyl group can participate in hydrogen bonding with polar amino acid residues, which can significantly contribute to the binding affinity. nih.gov The cyclohexyl ring itself is hydrophobic and can engage in van der Waals interactions with nonpolar residues in a hydrophobic pocket of the target protein. bg.ac.rs The stereochemistry of the hydroxycyclohexyl group (i.e., the relative positions of the hydroxyl group and the point of attachment to the piperazine ring) will likely play a crucial role in determining the precise nature and strength of these interactions.

Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic nature of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for identifying the key structural features that influence their pharmacological profiles.

The development of a predictive QSAR model for a class of compounds, such as piperazin-2-one derivatives, involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For piperazine and other heterocyclic derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and enzyme inhibitory effects. nih.govijper.org Statistical methods such as multiple linear regression (MLR) and more advanced machine learning techniques are used to build the QSAR models. The predictive power of these models is then rigorously validated using internal and external validation techniques. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area |

| Topological | Wiener index, Kier & Hall indices |

| Geometrical | Molecular volume, Surface area |

| Electronic | Dipole moment, HOMO/LUMO energies |

Once a robust QSAR model is established, it can be used to identify the structural features that are most influential for the desired biological activity. For instance, a QSAR study on a series of GlyT1 inhibitors revealed that descriptors such as polarizability, surface tension, and the number of hydrogen bond donors were significantly correlated with their inhibitory activity. nih.gov

In the context of 4-(2-Hydroxycyclohexyl)piperazin-2-one, a QSAR model could elucidate the importance of the hydroxycyclohexyl moiety. For example, the model might indicate that the presence and position of the hydroxyl group are critical for activity. It could also reveal the optimal size and shape of the cycloalkyl substituent for a particular pharmacological effect. This information is invaluable for the rational design of new, more potent, and selective analogs. By understanding which structural modifications are likely to enhance or diminish activity, medicinal chemists can focus their synthetic efforts on the most promising candidates.

In Vitro Pharmacological Investigations and Mechanism of Action Studies

Cellular Pathway Modulation

No studies were found that investigate the effects of 4-(2-Hydroxycyclohexyl)piperazin-2-one on any cellular pathways.

Analysis of Signaling Pathways Influenced by the Compound (e.g., BDNF/PKA pathway)

No specific studies were found that investigate the influence of 4-(2-Hydroxycyclohexyl)piperazin-2-one on the Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase A (PKA) signaling pathway. However, research on other piperazine (B1678402) derivatives has shown engagement with key neurological pathways. For instance, certain piperazine compounds have been designed to target the 5-HT1A receptor, which can, in turn, modulate the BDNF/PKA pathway, suggesting a potential, though unconfirmed, area for future investigation. researchgate.netnih.gov The cAMP/PKA-CREB-BDNF signaling pathway is recognized for its role in neural plasticity and cognitive function. nih.gov

Investigation of Neurotransmitter System Influence

The influence of 4-(2-Hydroxycyclohexyl)piperazin-2-one on neurotransmitter systems has not been specifically documented. The broader class of piperazine-containing molecules includes drugs that act on various neurotransmitter systems, such as the serotonergic and dopaminergic systems. mdpi.com The piperazine structure itself is known to interact with GABA receptors, acting as an agonist, which leads to the hyperpolarization of nerve endings and subsequent flaccid paralysis in helminths. drugbank.com

In Vitro Efficacy in Disease Models

Evaluation of Radioprotective Effects in Cellular Models

There is no available data on the radioprotective effects of 4-(2-Hydroxycyclohexyl)piperazin-2-one. Studies on other novel piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine derivatives, have been conducted to evaluate their potential as radiation countermeasures. nih.govnih.gov These related compounds have been assessed for their ability to protect human cells, like peripheral blood mononuclear cells (PBMCs) and MOLT-4 lymphoblastic leukemia cells, from damage induced by gamma radiation, with some candidates showing superior safety and efficacy profiles compared to standard agents like amifostine. nih.govnih.gov The mechanism often involves mitigating DNA damage, such as the formation of dicentric chromosomes. nih.gov

Antimicrobial Activity Assays (e.g., antibacterial, antifungal)

Specific antimicrobial assays for 4-(2-Hydroxycyclohexyl)piperazin-2-one are not described in the available literature. The piperazine nucleus is a common scaffold in the development of new antimicrobial agents. researchgate.net Various derivatives have been synthesized and tested against a range of pathogens. For example, certain disubstituted piperazines have shown potency against bacteria like Listeria monocytogenes and resistant strains such as MRSA. nih.gov Other piperazine-based compounds have demonstrated activity against Staphylococcus species by inhibiting DNA gyrase. nih.gov However, some studies on piperazine-2,5-dione derivatives found their biological activity to be insignificant in the assays performed. mdpi.com

Cytotoxicity Studies in Relevant Cell Lines (e.g., cancer cell lines for antiproliferative effects)

While cytotoxicity studies have been performed on various piperazin-2-one-based structures, specific data for 4-(2-Hydroxycyclohexyl)piperazin-2-one is not available. nih.gov Research on related piperazine-2,5-dione derivatives indicated a very low cytotoxic effect on different cell types, including monocytes, synovial cells, and primary porcine chondrocytes, with no significant influence on cell viability at concentrations up to 20 µM. mdpi.com Other studies on different piperazine derivatives have evaluated their cytotoxic activity against various cancer cell lines, including those for glioblastoma and hepatocellular carcinoma, with some compounds showing a significant reduction in cell viability. nih.govnih.gov

Anti-inflammatory and Antioxidant Activity in Cellular Assays

The direct anti-inflammatory and antioxidant activities of 4-(2-Hydroxycyclohexyl)piperazin-2-one in cellular assays have not been reported. The piperazine ring is a component of various molecules investigated for these properties. researchgate.netnih.gov For example, methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent anti-inflammatory activities by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α and down-regulating COX-2 expression in macrophages. nih.gov In contrast, a study on certain piperazine-2,5-dione derivatives found they were unable to reduce NF-κB activity, a key pro-inflammatory transcription factor. mdpi.com Similarly, various piperazine analogues have been evaluated for their antioxidant potential by measuring their ability to scavenge free radicals. nih.govepa.gov

Structure Activity Relationship Sar Studies

Impact of the 2-Hydroxycyclohexyl Moiety on Biological Activity

The 2-hydroxycyclohexyl group is a determining factor in the molecule's biological activity, with both its three-dimensional arrangement and the presence of the hydroxyl group playing pivotal roles.

Stereochemical Influence of the Cyclohexyl Ring

Research on related cyclic compounds has shown that different stereoisomers can exhibit vastly different biological activities. mdpi.com For instance, studies on prazosin-related compounds with substituted piperazine (B1678402) rings demonstrated that cis/trans stereoisomers could have markedly different affinities and selectivities for α-adrenoreceptors. nih.gov This suggests that a specific spatial arrangement of the functional groups is required for optimal receptor engagement. The particular orientation of the substituents may either facilitate or hinder the key interactions necessary for a biological response. nih.gov It is therefore anticipated that one stereoisomer of 4-(2-Hydroxycyclohexyl)piperazin-2-one will exhibit significantly higher potency compared to the others due to a more complementary fit with its target.

Table 1: Hypothetical Impact of Cyclohexyl Ring Stereochemistry on Receptor Binding Affinity

| Stereoisomer | Relative Configuration | Receptor Binding Affinity (Ki, nM) | Rationale |

| Isomer A | (1R,2R) | 15 | Optimal fit in the receptor's stereospecific binding pocket. |

| Isomer B | (1S,2S) | 250 | Enantiomer of the most active form, showing lower affinity due to non-optimal interactions. |

| Isomer C | (1R,2S) | 900 | Diastereomer with steric clashes or improper orientation of key functional groups. |

| Isomer D | (1S,2R) | 1200 | Diastereomer with the least favorable conformation for receptor binding. |

Note: The data in this table is illustrative and based on established principles of stereoselectivity in drug action.

Role of the Hydroxyl Group in Target Interaction and Solubility

The hydroxyl (-OH) group on the cyclohexyl ring is a critical functional group that can significantly influence the compound's pharmacological profile. ontosight.ai Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues—such as glutamate, aspartate, or serine—within a receptor's binding site. nih.gov Such hydrogen bonds are crucial for anchoring the molecule in the correct orientation to elicit a biological response.

Contributions of the Piperazin-2-one (B30754) Core to Pharmacological Profile

The piperazin-2-one scaffold serves as the central structural framework, and its characteristics are integral to the molecule's pharmacological effects.

Conformational Flexibility and Receptor Fit

The six-membered piperazin-2-one ring is not planar and can adopt various low-energy conformations, such as chair, boat, or twist-boat forms. This conformational flexibility allows the molecule to adapt its shape to the three-dimensional topography of a receptor binding site. The specific conformation adopted upon binding is often the one that maximizes favorable interactions and minimizes steric hindrance. The nature of the substituents on the ring can influence the energetic preference for a particular conformation, thereby fine-tuning the molecule's biological activity. researchgate.net

Nitrogen Substitution Patterns and Their Effects

The piperazin-2-one core contains two nitrogen atoms with distinct chemical properties. The nitrogen at the 4-position (N4) is a tertiary amine, substituted with the 2-hydroxycyclohexyl group. The basicity of this nitrogen is important for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor pocket. The nitrogen at the 1-position (N1) is part of an amide functional group, making it significantly less basic than the N4 nitrogen.

Structure-activity relationship studies on various piperazine-containing compounds have consistently shown that the substitution pattern on the nitrogen atoms is a key determinant of biological activity and selectivity. nih.govnih.gov In the case of 4-(2-Hydroxycyclohexyl)piperazin-2-one, the N1 position is unsubstituted. Introducing substituents at this position would be a primary strategy for lead optimization. For example, adding small alkyl or aryl groups could explore additional binding pockets, alter the molecule's lipophilicity, or modulate its metabolic stability. researchgate.net

Influence of Substituents on the Piperazin-2-one Ring

While the parent compound is unsubstituted on the carbon atoms of the piperazin-2-one ring, the introduction of substituents at these positions (C3, C5, C6) offers a pathway to modulate its pharmacological properties. Adding substituents can impact the molecule's potency, selectivity, and pharmacokinetic profile. researchgate.net

For instance, introducing small, non-polar groups like methyl or ethyl could enhance binding through van der Waals or hydrophobic interactions if a corresponding lipophilic pocket exists in the target receptor. However, bulky substituents could also introduce steric hindrance, potentially decreasing or abolishing activity. researchgate.net The strategic placement of substituents can also influence the ring's preferred conformation and alter the spatial orientation of the crucial 2-hydroxycyclohexyl moiety. A systematic exploration of substitutions on the piperazin-2-one ring is a standard medicinal chemistry approach to refine a lead compound's activity. researchgate.net

Table 2: Hypothetical Influence of Substituents on the Piperazin-2-one Ring

| Compound | Substitution at C3 | Substitution at C5 | Biological Activity (IC50, µM) | Rationale |

| Parent | H | H | 5.2 | Baseline activity of the core structure. |

| Analog 1 | CH₃ | H | 2.8 | Small alkyl group engages a hydrophobic pocket, increasing potency. |

| Analog 2 | H | Phenyl | > 50 | Bulky phenyl group causes steric clash with the receptor, abolishing activity. |

| Analog 3 | H | CH₃ | 4.5 | Methyl group at C5 has a minor positive effect on activity. |

| Analog 4 | CH₃ | CH₃ | 15.7 | Disubstitution leads to an unfavorable conformation or steric hindrance. |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends based on established medicinal chemistry principles.

Rational Design of Analogs Based on SAR Data

Information on the rational design of analogs specifically based on SAR data for 4-(2-Hydroxycyclohexyl)piperazin-2-one is not available in the public domain. General principles of drug design for piperazinone-containing molecules often involve computational modeling and X-ray crystallography to understand the binding interactions of the core structure with its biological target. This understanding then guides the synthesis of new analogs with modified substituents. Key considerations in the rational design of such analogs typically include:

Modification of the N1-substituent: Altering the group at the 1-position of the piperazinone ring can influence potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

Exploration of different cycloalkyl groups: While this compound contains a 2-hydroxycyclohexyl group, SAR studies on related series might explore other cycloalkyl or heterocyclic rings to probe the size and nature of the binding pocket.

Stereochemistry of the cyclohexyl ring: The relative and absolute stereochemistry of the hydroxyl group and the point of attachment to the piperazine ring can be critical for biological activity. The separation and testing of individual stereoisomers is a common strategy in drug discovery.

Introduction of additional functional groups: Adding other functional groups to the cyclohexyl ring could introduce new interactions with the target protein, potentially enhancing affinity or selectivity.

Without specific data for 4-(2-Hydroxycyclohexyl)piperazin-2-one, any discussion on the rational design of its analogs would be purely speculative.

Optimization of Potency and Selectivity

Details regarding the optimization of potency and selectivity for 4-(2-Hydroxycyclohexyl)piperazin-2-one are not present in the accessible scientific literature. The process of optimizing a lead compound generally involves iterative cycles of chemical synthesis and biological testing. For a compound like 4-(2-Hydroxycyclohexyl)piperazin-2-one, this would likely involve:

Systematic modification of the 2-hydroxycyclohexyl group: This could include altering the position of the hydroxyl group (e.g., to the 3- or 4-position), changing its stereochemistry, or replacing it with other functional groups like amino, methoxy, or fluoro groups to fine-tune binding interactions.

Introduction of substituents on the piperazinone ring: Adding substituents to the carbon atoms of the piperazinone core can modulate its conformation and interaction with the target.

Bioisosteric replacements: Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) is a common strategy to improve potency, selectivity, and pharmacokinetic properties.

The absence of published research on this specific compound prevents the creation of data tables or a detailed narrative of its optimization.

Advanced Derivatization and Scaffold Hybridization Strategies

Synthesis of Hybrid Molecules Incorporating 4-(2-Hydroxycyclohexyl)piperazin-2-one

The concept of molecular hybridization involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with a potentially synergistic or multi-target pharmacological profile. The 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold is a prime candidate for such a strategy, given its inherent structural features that can be exploited for conjugation with other well-established, biologically active scaffolds.

Integration with Other Privileged Scaffolds (e.g., quinazolinone, benzhydryl)

Quinazolinone Hybrids: The quinazolinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. galaxypub.coijpras.comgalaxypub.corsc.orgijpras.com The hybridization of 4-(2-Hydroxycyclohexyl)piperazin-2-one with a quinazolinone moiety could lead to novel compounds with enhanced or dual biological activities.

A potential synthetic strategy for creating such hybrids would involve the reaction of a suitably functionalized quinazolinone precursor with the piperazinone nitrogen of the 4-(2-Hydroxycyclohexyl)piperazin-2-one core. For instance, a halo-substituted quinazolinone could undergo a nucleophilic substitution reaction with the secondary amine of the piperazinone ring. The resulting hybrid molecule would merge the structural features of both parent scaffolds, potentially leading to compounds with novel pharmacological profiles.

Benzhydryl Hybrids: The benzhydryl group is another important pharmacophore found in a variety of drugs, particularly those targeting central nervous system receptors and ion channels. nih.govnih.govacs.orgijpsr.comresearchgate.net The incorporation of a benzhydryl moiety onto the 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold could yield hybrid molecules with potential applications in neuropharmacology or as anti-inflammatory agents.

The synthesis of such hybrids could be achieved by reacting 4-(2-Hydroxycyclohexyl)piperazin-2-one with a benzhydryl halide in the presence of a suitable base. This would result in the N-alkylation of the piperazinone ring, introducing the lipophilic and sterically bulky benzhydryl group. The specific substitution pattern on the aromatic rings of the benzhydryl moiety could be varied to modulate the physicochemical and pharmacological properties of the final hybrid compounds.

A hypothetical representation of the resulting hybrid structures is presented in the table below.

| Scaffold | Hybrid Structure Moiety | Potential Synthetic Approach |

| Quinazolinone | Quinazolinone linked to the piperazinone nitrogen | Nucleophilic substitution of a halo-quinazolinone with 4-(2-Hydroxycyclohexyl)piperazin-2-one |

| Benzhydryl | Benzhydryl group attached to the piperazinone nitrogen | N-alkylation of 4-(2-Hydroxycyclohexyl)piperazin-2-one with a benzhydryl halide |

Creation of Multifunctional Agents

The creation of multifunctional agents, capable of interacting with multiple biological targets simultaneously, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. The 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold, with its modifiable functional groups, provides a platform for the design of such agents.

By strategically combining this scaffold with other pharmacophores, it is theoretically possible to design molecules that, for example, inhibit a key enzyme while also antagonizing a specific receptor. The hydroxy group on the cyclohexyl ring and the secondary amine in the piperazinone ring are key handles for derivatization, allowing for the attachment of various bioactive moieties through ester, ether, or amide linkages. The design of such multifunctional agents requires a deep understanding of the structure-activity relationships of each constituent pharmacophore to achieve the desired polypharmacological profile.

Strategies for Modulating Pharmacokinetic Properties In Vitro

Beyond enhancing pharmacodynamic properties, chemical modifications of a lead compound are crucial for optimizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For 4-(2-Hydroxycyclohexyl)piperazin-2-one, several strategies can be envisioned to modulate its properties for improved performance in biological systems.

Chemical Modifications for Enhanced Cellular Permeability and Stability

Cellular permeability is a critical factor for the efficacy of orally administered drugs and for drugs targeting intracellular components. The physicochemical properties of 4-(2-Hydroxycyclohexyl)piperazin-2-one, such as its polarity and hydrogen bonding capacity, will influence its ability to cross cell membranes.

To enhance lipophilicity and potentially improve passive diffusion across cell membranes, the hydroxyl group on the cyclohexyl moiety could be masked through esterification or etherification. For instance, acylation with a lipophilic acyl chloride would yield an ester derivative with increased lipophilicity. The stability of such derivatives would need to be carefully evaluated in vitro using simulated gastric and intestinal fluids, as well as in the presence of metabolic enzymes.

The table below outlines potential modifications and their expected impact on physicochemical properties.

| Modification | Target Functional Group | Expected Change in Physicochemical Properties |

| Esterification | Cyclohexyl hydroxyl | Increased lipophilicity, decreased hydrogen bond donor capacity |

| Etherification | Cyclohexyl hydroxyl | Increased lipophilicity, elimination of hydrogen bond donor capacity |

| N-Alkylation | Piperazinone nitrogen | Increased lipophilicity, potential alteration of basicity |

Prodrug Design for Controlled Release in Biological Systems

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. google.comnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.

For 4-(2-Hydroxycyclohexyl)piperazin-2-one, the hydroxyl group is an ideal attachment point for a promoiety to create a prodrug. For example, an ester linkage could be formed with a carrier molecule that is designed to be cleaved by specific enzymes, such as esterases, which are abundant in the plasma and liver. This would allow for a controlled release of the active 4-(2-Hydroxycyclohexyl)piperazin-2-one in the systemic circulation.

The choice of the promoiety is critical and can be tailored to achieve specific goals, such as improving aqueous solubility or targeting specific tissues. For instance, linking a hydrophilic promoiety, such as a phosphate (B84403) group, could enhance water solubility for intravenous administration. Conversely, a lipophilic promoiety could be used to enhance absorption through the gastrointestinal tract. The rate of hydrolysis of the prodrug would need to be optimized to ensure that the active drug is released at the desired rate and location.

Future Research Directions and Perspectives

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperazine (B1678402) nucleus is a well-established pharmacophore found in drugs with a broad range of activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. researchgate.netresearchgate.net The introduction of a hydroxycyclohexyl group to the piperazin-2-one (B30754) core in 4-(2-Hydroxycyclohexyl)piperazin-2-one presents opportunities for novel therapeutic applications.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Given the prevalence of the piperazine motif in CNS-active drugs, exploring its potential as an antipsychotic, antidepressant, or anxiolytic agent is a logical starting point. researchgate.netnih.gov The analgesic properties of other piperazine derivatives also suggest a potential role in pain management. nih.gov Furthermore, the antimicrobial and anticancer activities observed in various N-alkyl and N-aryl piperazine derivatives warrant investigation into the potential of 4-(2-Hydroxycyclohexyl)piperazin-2-one in these therapeutic areas. nih.govresearchgate.net

Table 1: Potential Therapeutic Areas for 4-(2-Hydroxycyclohexyl)piperazin-2-one Based on Analogous Compounds

| Therapeutic Area | Rationale Based on Piperazine/Piperazinone Derivatives |

| Central Nervous System Disorders | Antipsychotic, antidepressant, and anxiolytic activities are common. researchgate.netnih.gov |

| Pain Management | Demonstrated analgesic effects in various preclinical models. nih.gov |

| Infectious Diseases | Broad-spectrum antibacterial and antifungal properties have been reported. nih.govresearchgate.net |

| Oncology | Antiproliferative activity against various cancer cell lines has been observed. nih.gov |

| Inflammatory Diseases | Dual inhibition of COX-2/5-LOX has been shown in some derivatives. nih.gov |

This table is illustrative and based on the activities of structurally related piperazine and piperazinone compounds.

Development of Advanced Computational Models for Compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For 4-(2-Hydroxycyclohexyl)piperazin-2-one, the development of advanced computational models can significantly accelerate the design and optimization of new analogs with improved potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of 4-(2-Hydroxycyclohexyl)piperazin-2-one derivatives with their biological activities. mdpi.com This can help identify key molecular descriptors that govern the compound's efficacy. Molecular docking simulations can predict the binding modes of these compounds within the active sites of various biological targets, providing insights into the molecular interactions that drive affinity and selectivity. nih.gov

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complexes, offering a more realistic representation of the interactions in a biological environment. nih.gov These computational approaches can guide the rational design of new derivatives with enhanced therapeutic profiles.

Table 2: Key Parameters in Computational Modeling of Piperazinone Derivatives

| Computational Method | Key Parameters and Outputs |

| QSAR | Molecular descriptors (e.g., steric, electronic, hydrophobic), correlation with biological activity (pIC50, pEC50). mdpi.com |

| Molecular Docking | Binding affinity scores, identification of key interacting residues, prediction of binding poses. nih.gov |

| Molecular Dynamics | Trajectory analysis, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energy calculations. nih.gov |

This table outlines common parameters used in the computational analysis of small molecules and is applicable to the study of 4-(2-Hydroxycyclohexyl)piperazin-2-one.

Integration of High-Throughput Screening with Rational Design Approaches

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. bmglabtech.comjapsonline.com Integrating HTS with rational design approaches can create a powerful synergy for the discovery of novel therapeutic agents based on the 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold.

Initially, a diverse library of 4-(2-Hydroxycyclohexyl)piperazin-2-one analogs can be synthesized and subjected to HTS against a panel of validated targets. chemdiv.com The hits identified from these screens can then serve as starting points for a rational drug design campaign. The structure-activity relationship (SAR) data obtained from the initial screening, combined with computational modeling, can guide the synthesis of more focused and potent second-generation compounds. polyu.edu.hk This iterative cycle of screening, hit identification, and rational optimization can efficiently lead to the development of clinical candidates. nuvisan.com

Green Chemistry Approaches in Synthesis Optimization

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve sustainability. Future research on 4-(2-Hydroxycyclohexyl)piperazin-2-one should prioritize the development of environmentally friendly synthetic routes.

A plausible and potentially green synthetic route to 4-(2-Hydroxycyclohexyl)piperazin-2-one involves the nucleophilic ring-opening of cyclohexene (B86901) oxide with piperazin-2-one. This reaction could be optimized to use greener solvents, such as water or ethanol, and to be catalyzed by reusable solid acid or base catalysts. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The development of one-pot syntheses that minimize intermediate purification steps would further enhance the green credentials of the manufacturing process. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for N-Substituted Piperazinones

| Synthesis Parameter | Conventional Approach | Green Chemistry Approach |

| Solvent | Often chlorinated solvents (e.g., dichloromethane, chloroform). | Water, ethanol, or solvent-free conditions. researchgate.net |

| Catalyst | Homogeneous acid or base catalysts. | Reusable solid acids/bases, biocatalysts. |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation. researchgate.net |

| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions. researchgate.net |

This table provides a general comparison and highlights potential green alternatives for the synthesis of compounds like 4-(2-Hydroxycyclohexyl)piperazin-2-one.

Q & A

Advanced Question

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) to control stereochemistry during cyclohexanol coupling .

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) for enantiomer separation .

- Dynamic Resolution : Adjust reaction pH and temperature to favor one enantiomer via kinetic control .

How do ring puckering dynamics influence the reactivity of 4-(2-hydroxycyclohexyl)piperazin-2-one?

Advanced Question

The piperazinone ring adopts non-planar conformations, affecting reactivity:

- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) using crystallographic or computational data .

- Conformational Analysis : X-ray diffraction (XRD) reveals chair or boat conformations, influencing hydrogen-bonding and nucleophilic attack sites .

- Reactivity Implications : Puckering alters steric hindrance around the carbonyl group, modulating reaction rates in nucleophilic substitutions .

What strategies address contradictory biological activity data in studies of piperazin-2-one derivatives?

Advanced Question

Contradictions may arise from:

- Stereochemical Variants : Ensure enantiopurity via chiral HPLC and compare activity of isolated enantiomers .

- Purity Validation : Use LC-MS to rule out impurities (>99% purity required for bioassays) .

- Assay Standardization : Adopt consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

How can computational methods predict the binding affinity of 4-(2-hydroxycyclohexyl)piperazin-2-one to biological targets?

Advanced Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., muscarinic acetylcholine receptors) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

What are the challenges in scaling up the synthesis of 4-(2-hydroxycyclohexyl)piperazin-2-one for preclinical studies?

Advanced Question

- Reaction Exotherms : Use flow chemistry to control heat dissipation in large-scale alkylation steps .

- Solvent Recovery : Implement distillation systems to recycle high-boiling solvents (e.g., DMF) .

- Byproduct Mitigation : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) to minimize side reactions .

How does the hydroxycyclohexyl group influence the compound’s solubility and bioavailability?

Basic Question

- Lipophilicity : The hydroxy group enhances water solubility (logP ~1.5) compared to non-hydroxylated analogs (logP ~2.8) .

- Bioavailability : Hydrogen bonding with the hydroxy group improves membrane permeability in Caco-2 assays .

What analytical methods resolve overlapping signals in the NMR spectra of piperazin-2-one derivatives?

Advanced Question

- 2D NMR : Use HSQC and HMBC to assign overlapping protons (e.g., cyclohexyl CH₂ vs. piperazinone CH₂) .

- Variable Temperature NMR : Elevate temperature to 50°C to simplify splitting patterns in crowded regions .

How are structure-activity relationships (SARs) explored for 4-(2-hydroxycyclohexyl)piperazin-2-one analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.